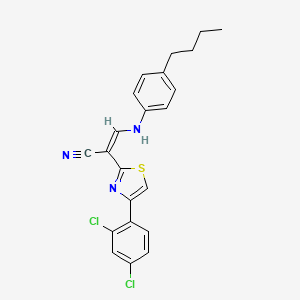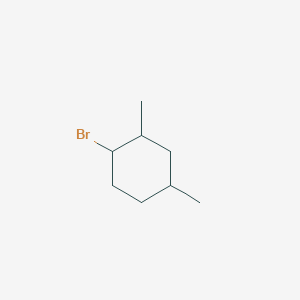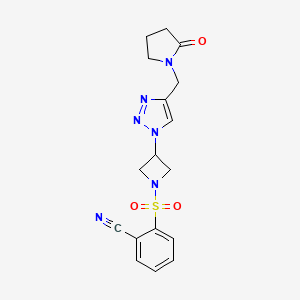
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate is a useful research compound. Its molecular formula is C13H11F3N2O2S and its molecular weight is 316.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate serves as a precursor for a range of synthetic pathways, highlighting its versatility in organic chemistry. Boy and Guernon (2005) used it to synthesize 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition of secondary amines, demonstrating its utility in constructing complex molecules (Boy & Guernon, 2005). Similarly, Mohamed (2014) prepared Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives through interactions with different arylidinemalononitrile derivatives, indicating its role in generating novel thiazolopyridine structures (Mohamed, 2014).
Biological and Pharmacological Potential
The compound also shows promise in biological applications. Nikolova et al. (2004) synthesized Ru(III) complexes with derivatives of ethyl 2-amino-4-phenyl-5-thiazolecarboxylate, one of which exhibited significant antileukemic activity on various human cells. These results underscore the compound's potential in antineoplastic therapy, warranting further pharmacological evaluation (Nikolova et al., 2004).
Antimicrobial Activities
Li-ga (2015) synthesized novel thiazole compounds containing ether structures, starting from a similar intermediate, and investigated their antibacterial activities. Some derivatives exhibited significant fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, highlighting its potential in developing new antimicrobial agents (Li-ga, 2015).
Material Science Applications
In material science, compounds related to this compound have been explored for their corrosion inhibition properties on metals, indicating their potential utility in industrial applications (Dohare et al., 2017).
Mechanism of Action
Target of action
The compound contains a trifluoromethyl group, an aniline group, and a thiazole group. Compounds with these groups are often involved in interactions with various proteins and enzymes in the body, but the specific targets would depend on the exact structure and properties of the compound .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity. The trifluoromethyl group is often used in medicinal chemistry to enhance the potency, stability, and lipophilicity of drugs .
Biochemical pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The trifluoromethyl group can enhance the metabolic stability of drugs, and the presence of the ethyl ester group might affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can enhance the stability of drugs under physiological conditions .
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWORPWAKUCKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)


![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
![N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)



![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)




